molecular formula C11H10F2O4 B12533046 3-(Cyclopropyloxy)-4-(difluoromethoxy)benzoic acid CAS No. 672883-89-5

3-(Cyclopropyloxy)-4-(difluoromethoxy)benzoic acid

Cat. No.: B12533046
CAS No.: 672883-89-5
M. Wt: 244.19 g/mol
InChI Key: RBXKIZDZSLYFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Chemical Identity and Nomenclature

The compound is formally named 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid under IUPAC guidelines, reflecting the positions of its substituents on the benzoic acid core. The cyclopropylmethoxy group (-OCH₂C₃H₅) occupies the third position, while the difluoromethoxy group (-OCF₂H) is at the fourth position. Common synonyms include:

  • 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid
  • Roflumilast intermediate-1
Structural and Physical Properties
Property Value Source
Molecular formula C₁₂H₁₂F₂O₄
Molecular weight 258.22 g/mol
Melting point 118–120°C
CAS Registry Number 162401-62-9
SMILES O=C(O)C₁=CC=C(OC(F)F)C(OCC₂CC₂)=C₁

The presence of fluorine atoms enhances electronegativity, while the cyclopropyl group contributes to steric bulk, impacting solubility and intermolecular interactions.

Historical Development and Discovery

The compound emerged in the late 1990s during efforts to develop phosphodiesterase-4 (PDE4) inhibitors for treating inflammatory respiratory diseases. Its synthesis was pivotal in creating roflumilast, a drug approved for chronic obstructive pulmonary disease (COPD). Key milestones include:

  • 1993 : Initial patent filings for PDE4 inhibitors by German pharmaceutical companies, which later incorporated this intermediate.
  • 2002 : Optimization of synthetic routes to improve yield and purity, leveraging nucleophilic aromatic substitution and ester hydrolysis.
  • 2010 : Adoption in large-scale manufacturing following roflumilast’s FDA approval.

The compound’s design reflects strategic functionalization of the benzoic acid scaffold to enhance target binding and metabolic stability.

Position Within Benzoic Acid Derivative Classifications

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid belongs to the ortho-substituted benzoic acid family, distinguished by:

Functional Group Characteristics
  • Ether linkages : The cyclopropylmethoxy and difluoromethoxy groups introduce steric hindrance and modulate electronic effects.
  • Fluorine atoms : The difluoromethoxy group enhances lipid solubility and resistance to oxidative metabolism compared to non-fluorinated analogs.
Comparative Analysis with Related Derivatives
Compound Substituents Key Differences
3-(Cyclopropyloxy)-5-(trifluoromethyl)benzoic acid -OC₃H₅, -CF₃ Lacks the difluoromethoxy group; higher molecular weight (246.18 g/mol)
4-[3-Cyclopropyl-4-(thiophenyl)pyrazolyl]benzoic acid Heterocyclic attachment Features a pyrazole-thiophene moiety instead of ether groups

These structural variations influence applications; for example, the difluoromethoxy group in 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid improves PDE4 binding affinity compared to non-fluorinated derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

672883-89-5

Molecular Formula

C11H10F2O4

Molecular Weight

244.19 g/mol

IUPAC Name

3-cyclopropyloxy-4-(difluoromethoxy)benzoic acid

InChI

InChI=1S/C11H10F2O4/c12-11(13)17-8-4-1-6(10(14)15)5-9(8)16-7-2-3-7/h1,4-5,7,11H,2-3H2,(H,14,15)

InChI Key

RBXKIZDZSLYFLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)O)OC(F)F

Origin of Product

United States

Preparation Methods

Two-Step Alkylation Followed by Oxidation (Method A)

Reaction Overview

This method, detailed in CN102690194A, involves:

  • Alkylation of 3-halo-4-hydroxybenzaldehyde with cyclopropylmethanol.
  • Difluoromethoxy introduction via chlorodifluoroacetic acid derivatives.
  • Oxidation of the aldehyde intermediate to the carboxylic acid.
Step 1: Synthesis of 3-Cyclopropylmethoxy-4-Hydroxybenzaldehyde

3-Halo-4-hydroxybenzaldehyde (X = Cl, Br, I) reacts with cyclopropylmethanol in aprotic polar solvents (e.g., DMSO, DMF) under basic conditions (NaH, KH) at 70–110°C. The reaction proceeds via nucleophilic aromatic substitution, replacing the halogen with cyclopropylmethoxy.

Example Conditions (Patent CN102690194A):

  • Solvent : DMSO (100 mL)
  • Base : NaH (3.9 g)
  • Temperature : 110°C
  • Yield : 91% (HPLC purity: 95%)
Step 2: Difluoromethoxy Group Installation

The hydroxy group at the 4-position undergoes alkylation with chlorodifluoroacetic acid or its derivatives (e.g., sodium chlorodifluoroacetate) in DMF or acetone at 60–120°C. This step employs bases like potassium carbonate to deprotonate the phenolic oxygen, facilitating nucleophilic substitution.

Example Conditions :

  • Reagent : Sodium chlorodifluoroacetate (22.95 g)
  • Solvent : DMSO (80 mL)
  • Yield : 85–90% (HPLC purity: 89–94%)
Step 3: Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using sodium chlorite (NaClO₂) in a mixture of tert-butanol and acetic acid at 30°C. This step achieves near-quantitative conversion (95% yield) with high purity (96.8% HPLC).

Key Advantages :

  • Selectivity : Minimal byproducts due to sequential alkylation.
  • Scalability : Avoids column chromatography, using extraction and crystallization for purification.

Sequential Alkylation of 3,4-Dihydroxybenzaldehyde (Method B)

Reaction Overview

CN102417449A outlines an alternative approach starting from 3,4-dihydroxybenzaldehyde:

  • Difluoromethoxy introduction via alkylation.
  • Cyclopropylmethoxy installation using bromomethylcyclopropane.
  • Oxidation to the carboxylic acid.
Step 1: Synthesis of 3-Hydroxy-4-Difluoromethoxybenzaldehyde

3,4-Dihydroxybenzaldehyde reacts with sodium chlorodifluoroacetate in acetone under basic conditions. Adsorbents (e.g., silica gel) remove unreacted starting material, followed by recrystallization in ethyl acetate/hexane.

Example Conditions :

  • Reagent : Sodium chlorodifluoroacetate (1.2 eq)
  • Base : K₂CO₃ (2.5 eq)
  • Yield : 75–80%
Step 2: Cyclopropylmethoxy Group Installation

Bromomethylcyclopropane alkylates the phenolic hydroxyl group in DMF at 60–80°C. Tetrabutylammonium bromide (TBAB) catalyzes the reaction, achieving 85–90% yield.

Step 3: Oxidation and Purification

Oxidation with meta-chloroperbenzoic acid (mCPBA) in acetic acid at 100–110°C yields the carboxylic acid. Recrystallization in toluene/hexane affords the final product in 88% purity.

Key Advantages :

  • Cost-Effectiveness : Avoids halogenated intermediates.
  • Simplified Purification : Adsorbents replace complex chromatography.

Comparative Analysis of Methods

Parameter Method A Method B
Starting Material 3-Halo-4-hydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde
Total Yield 75–85% 70–80%
Purity (HPLC) 93–97% 85–90%
Key Reagents NaH, NaClO₂ K₂CO₃, mCPBA
Solvents DMSO, DMF Acetone, DMF
Industrial Feasibility High (no toxic gases) Moderate (uses mCPBA)

Method A excels in yield and purity, leveraging controlled sequential alkylation. Method B offers a cheaper route but requires stringent purification to address residual dihydroxybenzaldehyde.

Optimization Strategies and Challenges

Solvent and Base Selection

  • Aprotic Polar Solvents : DMSO enhances reaction rates in Method A but complicates recycling.
  • Bases : NaH in Method A provides strong deprotonation, while K₂CO₃ in Method B minimizes side reactions.

Oxidation Alternatives

  • NaClO₂ vs. mCPBA : Sodium chlorite (Method A) is cost-effective but generates chlorine byproducts. mCPBA (Method B) offers milder conditions but higher costs.

Impurity Control

  • Byproducts : Chlorinated impurities in Method A are mitigated via controlled pH during workup.
  • Adsorbents : Zeolites and silica gel in Method B improve purity by trapping unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropyloxy)-4-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Research indicates that 3-(Cyclopropyloxy)-4-(difluoromethoxy)benzoic acid exhibits significant biological activity, particularly in relation to pulmonary fibrosis. Its mechanism involves the inhibition of epithelial-mesenchymal transition (EMT), which is crucial in the progression of fibrotic diseases. This inhibition is mediated through the downregulation of Smad2/3 phosphorylation, affecting cellular signaling pathways related to fibrosis .

Medicinal Chemistry

  • Pulmonary Diseases : The compound has been studied for its potential as a therapeutic agent in treating conditions like idiopathic pulmonary fibrosis and chronic obstructive pulmonary disease (COPD). It functions by inhibiting PDE4, which plays a role in inflammatory responses in the lungs .
  • Cancer Research : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .
  • Anti-Inflammatory Properties : Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

  • In Vitro Studies : Demonstrated significant inhibition of TGF-β1-induced EMT in lung epithelial cells, suggesting its potential use in treating pulmonary fibrosis .
  • In Vivo Studies : Animal models have shown that treatment with this compound reduces fibrosis markers and improves lung function in bleomycin-induced pulmonary fibrosis models .

Mechanism of Action

The mechanism of action of 3-(Cyclopropyloxy)-4-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
  • CAS No.: 162401-62-9
  • Molecular Formula : C₁₂H₁₂F₂O₄
  • Molecular Weight : 258.22 g/mol
  • Key Applications : Critical intermediate in synthesizing roflumilast, a phosphodiesterase-4 inhibitor for chronic obstructive pulmonary disease (COPD) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions 3 & 4) Molecular Weight (g/mol) Key Applications Synthesis Yield (%)
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid Cyclopropylmethoxy, difluoromethoxy 258.22 Roflumilast intermediate 95%
3-(Difluoromethoxy)-4-hydroxybenzaldehyde (CAS 127842-54-0) Difluoromethoxy, hydroxyl 188.12 Pharmaceutical precursor Not reported
3,4-Bis(difluoromethoxy)benzaldehyde (CAS 85684-61-3) Difluoromethoxy (both positions) 220.13 Intermediate in organic synthesis Not reported
Caffeic Acid (3,4-dihydroxybenzoic acid derivative) Hydroxyl (both positions) 180.16 Antioxidant, dietary supplements Varies (natural/synthetic)
Roflumilast (Amide derivative) Cyclopropylmethoxy, difluoromethoxy, 3,5-dichloropyridinyl 403.21 COPD treatment 58.6–95%

Key Insights:

Functional Group Influence :

  • The carboxylic acid group in the target compound enables amide bond formation, critical for roflumilast synthesis . In contrast, aldehyde analogs (e.g., CAS 127842-54-0) are more reactive toward oxidation or condensation but lack direct pharmaceutical utility .
  • Electron-Withdrawing Substituents : Difluoromethoxy groups enhance metabolic stability compared to hydroxyl groups in caffeic acid, making the target compound more suitable for drug development .

Synthetic Efficiency :

  • The target compound’s oxidation-based synthesis (95% yield) outperforms alternative methods, such as thionyl chloride-mediated amidation (58.6% yield for roflumilast) .
  • Cost-Effectiveness : Use of low-cost bases (e.g., KOH) and solvents (acetone) in its preparation reduces production costs compared to caffeic acid derivatives, which may require natural extraction .

Safety and Handling :

  • The target compound’s hazards (skin/eye irritation) are comparable to other benzoic acid derivatives but less severe than aldehyde precursors, which may pose higher reactivity risks .

Research Findings and Industrial Relevance

  • Roflumilast Synthesis : The target compound’s high purity (>95% HPLC) ensures minimal impurities in final drug formulations, critical for regulatory compliance .
  • Environmental Impact : Synthesis methods avoid toxic reagents (e.g., thionyl chloride), aligning with green chemistry principles .
  • Market Demand : Listed by suppliers like TCI Chemicals and Changzhou Xilin Pharmaceutical, the compound’s price ranges from $5,300–17,700 per gram, reflecting its high value in pharmaceutical manufacturing .

Biological Activity

3-(Cyclopropyloxy)-4-(difluoromethoxy)benzoic acid, also known as DGM, is a compound that has gained attention for its potential therapeutic applications, particularly in the treatment of respiratory diseases. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

  • Chemical Formula: C12_{12}H12_{12}F2_2O4_4
  • Molecular Weight: 270.22 g/mol
  • CAS Number: 2394006

DGM primarily acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, DGM increases cAMP levels, which can lead to various biological effects, including:

  • Anti-inflammatory effects: Increased cAMP levels can suppress inflammatory mediator release.
  • Bronchodilation: By relaxing bronchial smooth muscle, it can alleviate symptoms associated with chronic obstructive pulmonary disease (COPD) and asthma.

In Vitro Studies

A study published in the International Journal of Molecular Sciences highlighted DGM's inhibitory effects on TGF-β1-induced epithelial-mesenchymal transition (EMT) in A549 and H1299 lung cancer cells. Key findings include:

  • Cell Viability: DGM treatment reduced cell viability in a dose-dependent manner when exposed to TGF-β1.
  • EMT Inhibition: DGM significantly alleviated the EMT process induced by TGF-β1, evidenced by decreased expression of mesenchymal markers such as α-SMA and increased epithelial markers.
  • Smad Signaling Pathway: DGM inhibited the activation of the Smad signaling pathway, which is crucial for TGF-β1-mediated cellular responses .

In Vivo Studies

In vivo experiments demonstrated DGM's efficacy in a bleomycin-induced pulmonary fibrosis model in rats:

  • Weight Loss and Lung Function: DGM improved weight loss and lung function indicators compared to control groups.
  • Lung Inflammation and Fibrosis: Histological analysis showed reduced lung inflammation and fibrosis. Specifically, DGM lowered hydroxyproline levels and total collagen content in lung tissue.
  • Inflammatory Cytokines: DGM reduced levels of inflammatory cytokines (e.g., TNF-α, IL-6) in bronchoalveolar lavage fluid (BALF), indicating a systemic anti-inflammatory effect .

Table 1: Summary of Biological Activities of DGM

Activity TypeEffect ObservedReference
Cell ViabilityDecreased viability in A549 and H1299 cells
EMT InhibitionReduced α-SMA expression
Lung FunctionImproved forced vital capacity (FVC)
Inflammatory MarkersDecreased TNF-α and IL-6 levels

Table 2: Comparison of Efficacy in Different Studies

Study TypeModel UsedDose (mg/kg)Main Findings
In VitroA549/H1299 Cells-EMT inhibition; reduced cell viability
In VivoBleomycin-induced Rats30/60Improved lung function; reduced fibrosis

Case Studies

Case Study 1: Efficacy in Pulmonary Fibrosis
In a controlled study involving bleomycin-induced pulmonary fibrosis in rats, administration of DGM at doses of 30 mg/kg and 60 mg/kg resulted in significant improvements in lung function metrics such as forced vital capacity (FVC) and reductions in histopathological signs of fibrosis. The study concluded that DGM could be a promising candidate for treating pulmonary fibrosis due to its dual action on inflammation and fibrotic processes .

Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of DGM demonstrated its effectiveness in reducing inflammatory cytokine levels in BALF following TGF-β1 stimulation. This suggests that DGM may have broader applications beyond respiratory diseases, potentially extending to other inflammatory conditions .

Q & A

What are the key synthetic routes for 3-(cyclopropyloxy)-4-(difluoromethoxy)benzoic acid, and what methodological considerations are critical for reproducibility?

Answer:
The synthesis involves two primary steps:

Condensation : A benzaldehyde derivative (e.g., 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde) reacts with chlorodifluoromethane (ClCF₂H) in the presence of NaOH and benzyltrimethylammonium chloride (BTMA) in a dioxane/water solvent system. This step requires precise control of stoichiometry and reaction time to avoid side products like over-fluorinated derivatives .

Oxidation : The aldehyde intermediate is oxidized to the benzoic acid derivative using NaClO₂ and sulfamic acid in acetic acid. Temperature control (typically 40–60°C) and pH adjustment are critical to prevent decarboxylation or incomplete oxidation .

Methodological Tip : Monitor reaction progress via TLC or HPLC, and confirm the final product’s purity using elemental analysis and mass spectrometry. The CAS registry number (162401-62-9) can aid in cross-referencing synthetic intermediates .

How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Answer:

  • 19F NMR Spectroscopy : Essential for identifying difluoromethoxy (-OCF₂H) and cyclopropyl groups. The difluoromethoxy group typically shows two doublets near δ -80 ppm due to coupling (J ≈ 240 Hz) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) can resolve impurities. Electrospray ionization (ESI) in negative mode detects the deprotonated [M–H]⁻ ion (expected m/z ~ 289) .
  • Melting Point Analysis : Compare observed values (e.g., 169–171°C) to literature data for related difluoromethoxy benzoic acids to confirm crystallinity .

Advanced Consideration : Use 2D NMR (e.g., HSQC, HMBC) to assign aromatic proton signals, which are often complex due to coupling with fluorine atoms .

What strategies are effective for optimizing the oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to the benzoic acid derivative?

Answer:

  • Catalyst Selection : NaClO₂ with sulfamic acid minimizes over-oxidation. Alternative oxidants like KMnO₄ or CrO₃ are less selective .
  • Solvent Optimization : Acetic acid enhances solubility of intermediates. For temperature-sensitive substrates, replace acetic acid with a THF/water mixture to reduce side reactions.
  • Reaction Monitoring : Use in situ FTIR to track the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the emergence of the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.